

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitroazobenzene

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Compound of Interest

Compound Name: 2-Nitroazobenzene

Cat. No.: B8693682

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of **2-Nitroazobenzene**, a valuable intermediate in the development of various organic compounds. The following sections detail the experimental protocol for its synthesis via diazo coupling, a thorough purification method using recrystallization, and the characterization of the final product.

Synthesis of 2-Nitroazobenzene

The primary route for the synthesis of **2-Nitroazobenzene** involves a two-step process: the diazotization of 2-nitroaniline followed by an azo coupling reaction with an appropriate aromatic partner, such as aniline. This method is a cornerstone of classical organic chemistry for the formation of azo compounds.

Experimental Protocol: Diazotization of 2-Nitroaniline and Coupling

This protocol outlines the synthesis of **2-Nitroazobenzene** from 2-nitroaniline and aniline.

Materials:

- 2-Nitroaniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Aniline
- Sodium Acetate
- Ethanol
- Ice

Procedure:

- Diazotization of 2-Nitroaniline:
 - In a beaker, dissolve a specific molar quantity of 2-nitroaniline in a solution of concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
 - Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
- Azo Coupling:
 - In a separate beaker, dissolve an equimolar amount of aniline in a solution of hydrochloric acid and water.
 - Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

- Add a saturated solution of sodium acetate to adjust the pH and facilitate the coupling reaction. A colored precipitate of **2-Nitroazobenzene** should form.
- Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete precipitation.
- Work-up:
 - Collect the crude **2-Nitroazobenzene** precipitate by vacuum filtration.
 - Wash the solid with cold water to remove any unreacted salts and acids.
 - Allow the crude product to air dry.

Purification of 2-Nitroazobenzene

Recrystallization is an effective technique for purifying the crude **2-Nitroazobenzene**. This process relies on the principle that the solubility of the compound increases significantly with temperature, allowing for the separation of impurities.

Experimental Protocol: Recrystallization

Materials:

- Crude **2-Nitroazobenzene**
- Ethanol
- Water

Procedure:

- Solvent Selection: A mixed solvent system of ethanol and water is often effective for the recrystallization of azobenzene derivatives. The optimal ratio should be determined experimentally to maximize recovery.
- Dissolution:
 - Place the crude **2-Nitroazobenzene** in an Erlenmeyer flask.

- Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.
- Crystallization:
 - Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of **2-Nitroazobenzene** will decrease, leading to the formation of crystals.
 - For maximum yield, further cool the flask in an ice bath.
- Isolation and Drying:
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
 - Dry the purified **2-Nitroazobenzene** crystals, for instance, by air drying or in a desiccator.

Data Presentation

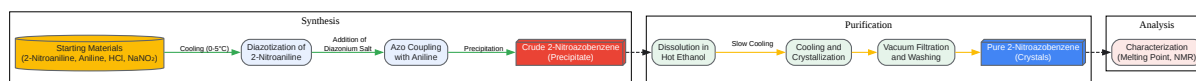
The following table summarizes the key quantitative data for **2-Nitroazobenzene**.

| Property | Value |
|---|--|
| Molecular Formula | C ₁₂ H ₉ N ₃ O ₂ |
| Molecular Weight | 227.22 g/mol |
| Melting Point | Data not available in search results |
| Appearance | Typically a colored crystalline solid |
| ¹ H NMR (CDCl ₃ , ppm) | Specific shifts not available |
| ¹³ C NMR (CDCl ₃ , ppm) | Specific shifts not available |
| Purity (Post-Recrystallization) | >98% (typical) |
| Yield (Synthesis) | Dependent on specific reaction conditions |

Note: Specific melting point and NMR data for **2-Nitroazobenzene** were not found in the provided search results. These values should be determined experimentally for the synthesized and purified product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of **2-Nitroazobenzene**.



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Caption: Workflow for the synthesis and purification of **2-Nitroazobenzene**.

This diagram outlines the logical progression from starting materials through the synthesis and purification steps to the final, characterized product. The color-coded nodes and arrows enhance clarity and distinguish between the different stages of the process.

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